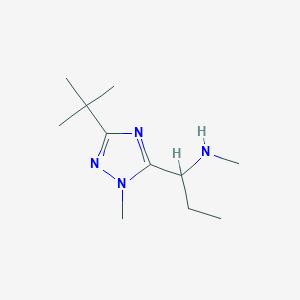![molecular formula C16H17Cl3N4 B13488579 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core linked to a pyridine ring via an ethynyl bridge, and an ethanamine side chain, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethynyl Bridge: The ethynyl group can be introduced via a Sonogashira coupling reaction between the benzodiazole and an appropriate ethynyl halide in the presence of a palladium catalyst.
Attachment of the Pyridine Ring: The pyridine ring is then attached to the ethynyl group through another coupling reaction, often facilitated by a base such as potassium carbonate.
Addition of the Ethanamine Side Chain: The ethanamine side chain can be introduced via nucleophilic substitution reactions.
Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine side chain, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the ethynyl bridge, converting it to an ethylene or ethane linkage.
Substitution: The benzodiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Imines, nitriles.
Reduction: Ethylene or ethane derivatives.
Substitution: Various substituted benzodiazole and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is largely dependent on its application:
Molecular Targets: In biological systems, it may interact with specific proteins or nucleic acids, altering their function.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in neurotransmission or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride
- 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine monohydrochloride
- 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
Uniqueness
The trihydrochloride form of this compound is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in aqueous environments. Additionally, the presence of multiple hydrochloride groups can influence the compound’s interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.
Eigenschaften
Molekularformel |
C16H17Cl3N4 |
|---|---|
Molekulargewicht |
371.7 g/mol |
IUPAC-Name |
2-[6-(2-pyridin-3-ylethynyl)-1H-benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C16H14N4.3ClH/c17-8-7-16-19-14-6-5-12(10-15(14)20-16)3-4-13-2-1-9-18-11-13;;;/h1-2,5-6,9-11H,7-8,17H2,(H,19,20);3*1H |
InChI-Schlüssel |
HIXAVYAJTOEUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C#CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(Aminomethyl)pentylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13488497.png)

![2-[5-(3-fluorophenyl)-3-methoxy-1H-pyrazol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B13488504.png)
![2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B13488510.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)



![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)

![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
